molecular formula C11H13IN2OS B5763715 2-iodo-N-(propan-2-ylcarbamothioyl)benzamide

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide

Cat. No.: B5763715
M. Wt: 348.21 g/mol
InChI Key: FMALOUDMZDWFBV-UHFFFAOYSA-N
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Description

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a carbamothioyl group linked to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(propan-2-ylcarbamothioyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodobenzoic acid and isopropylamine.

    Formation of Intermediate: The 2-iodobenzoic acid is first converted to 2-iodobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The resulting 2-iodobenzoyl chloride is then reacted with isopropylamine to form 2-iodo-N-(propan-2-yl)benzamide.

    Thioamide Formation: Finally, the 2-iodo-N-(propan-2-yl)benzamide is treated with Lawesson’s reagent to introduce the thiocarbonyl group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone, or reduced to a thiol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thiourea derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-iodo-N-(propan-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzamide: Lacks the thiocarbonyl group and is less reactive.

    2-iodo-N-phenylbenzamide: Contains a phenyl group instead of the isopropyl group, leading to different steric and electronic properties.

    N-(propan-2-ylcarbamothioyl)benzamide:

Uniqueness

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide is unique due to the presence of both the iodine atom and the thiocarbonyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2OS/c1-7(2)13-11(16)14-10(15)8-5-3-4-6-9(8)12/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMALOUDMZDWFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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